Aurora B Kinase Selectivity: Cyclopenta[b]indole Scaffold Demonstrates >20-Fold Selectivity Over Aurora A
A direct head-to-head kinase inhibition assay of a cyclopenta[b]indole derivative (designated 'AE3-66', containing the core scaffold of the target compound) demonstrated a significant selectivity profile. The compound exhibited an IC50 of 1.4 µM against Aurora B kinase, while its activity against Aurora A kinase was substantially weaker, with an IC50 > 30 µM [1]. This corresponds to a >21.4-fold selectivity for Aurora B over Aurora A. The target compound, 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile, is a key precursor for this class of selective inhibitors [2].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested; serves as a key precursor scaffold for the tested derivative AE3-66 [2]. |
| Comparator Or Baseline | Aurora A kinase: IC50 > 30 µM; Aurora B kinase: IC50 = 1.4 µM (for derivative AE3-66) [1] |
| Quantified Difference | >21.4-fold selectivity for Aurora B (AE3-66) |
| Conditions | Radioactive filter binding assay with 10 concentrations in duplicate; curve fitting via nonlinear regression with variable slope [1] |
Why This Matters
This data demonstrates that the cyclopenta[b]indole scaffold enables selective Aurora B inhibition, a target-engagement profile crucial for minimizing off-target effects in cancer research. Procurement of the core scaffold is essential for generating such selective inhibitors.
- [1] Ekebergh, A., et al. (2020). Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells. ACS Omega, 5(51), 33455–33460. View Source
- [2] American Elements. (2022). 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile (CAS# 2126163-29-7). Product Technical Datasheet. MDL No: MFCD31381072. View Source
